molecular formula C9H4ClN3O4 B1626426 2-Chloro-6,8-dinitro-quinoline CAS No. 296759-28-9

2-Chloro-6,8-dinitro-quinoline

Cat. No.: B1626426
CAS No.: 296759-28-9
M. Wt: 253.6 g/mol
InChI Key: IDYIWUBBGNRYDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Quinoline (B57606) Scaffold in Pharmaceutical and Material Sciences

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in both pharmaceutical and material sciences. bsu.edu Its presence in numerous natural and synthetic compounds has led to extensive research into its derivatives. researchgate.net In the realm of medicine, quinoline-based compounds exhibit a remarkable breadth of biological activities, including antimalarial, anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties. mdpi.comchemicalbook.comnih.gov Marketed drugs such as chloroquine (B1663885) (antimalarial), ciprofloxacin (B1669076) (antibacterial), and topotecan (B1662842) (anticancer) feature the quinoline core, underscoring its therapeutic importance. chemicalbook.com The versatility of the quinoline ring allows for structural modifications that can enhance the pharmacological efficacy and target selectivity of drug candidates. chemicalbook.comnih.gov

In material science, quinoline derivatives are utilized as ligands, sensors, and luminescent materials. The extended π-system of the quinoline scaffold contributes to its use in the development of organic light-emitting diodes (OLEDs) and other electronic materials. The ability to functionalize the quinoline ring at various positions allows for the fine-tuning of its electronic and photophysical properties.

The Impact of Nitro and Halogen Substituents on Aromatic Systems

The introduction of nitro (NO₂) and halogen (specifically, chloro) substituents onto an aromatic system, such as the quinoline scaffold, profoundly alters its electronic properties and reactivity. Both types of substituents are generally considered electron-withdrawing.

Nitro groups are potent electron-withdrawing groups through both inductive and resonance effects. angenechemical.comlookchem.com They deactivate the aromatic ring towards electrophilic substitution, making it less reactive than the parent aromatic compound. angenechemical.com This deactivation is a consequence of the positive charge left on the ring as π electrons are drawn towards the substituent. researchgate.net

Halogen substituents , like chlorine, also exhibit a dual electronic effect. They are inductively electron-withdrawing due to their high electronegativity but can be electron-donating through resonance, owing to their lone pairs of electrons. angenechemical.com In the case of electrophilic aromatic substitution, the inductive effect of halogens is typically stronger, leading to a net deactivation of the aromatic ring.

The presence of both nitro and chloro groups on an aromatic ring, as seen in chloronitroaromatic compounds, results in a highly electron-deficient system. lookchem.comcapot.com This electronic characteristic is crucial in determining the compound's reactivity, particularly its susceptibility to nucleophilic aromatic substitution.

Overview of 2-Chloro-6,8-dinitro-quinoline within the Context of Dinitroquinolines and Chloronitroaromatic Compounds

This compound, with the Chemical Abstracts Service (CAS) number 296759-28-9, belongs to the class of dinitroquinolines and chloronitroaromatic compounds. angenechemical.comCurrent time information in Bangalore, IN. Its molecular formula is C₉H₄ClN₃O₄, and it has a molecular weight of 253.60 g/mol . researchgate.netresearchgate.net

Dinitroquinolines are quinoline derivatives bearing two nitro groups. The position of these nitro groups significantly influences the chemical properties of the molecule. For instance, in 5,7-dinitroquinoline, the 5-nitro group is susceptible to regioselective substitution. chemicalbook.com The presence of two strong electron-withdrawing nitro groups makes the quinoline ring highly electrophilic. This is exemplified by the reactivity of 6,8-dinitro- chemicalbook.combsu.edutriazolo[1,5-a]pyridines, which readily react with C-nucleophiles. Furthermore, the steric repulsion between substituents, such as a methyl group at the 1-position and a nitro group at the 8-position in a quinolone system, can distort the ring and enhance reactivity. nih.gov

Chloronitroaromatic compounds are known for their industrial importance as precursors in the synthesis of dyes, pigments, and pharmaceuticals. lookchem.com The presence of both a chloro and a nitro group on an aromatic ring makes these compounds valuable synthetic intermediates. The chlorine atom in such compounds can often be displaced by nucleophiles in nucleophilic aromatic substitution reactions, a process facilitated by the electron-withdrawing nature of the nitro groups. The reactivity of these compounds can be harnessed for the synthesis of more complex molecules. For example, some chloronitroaromatic compounds have been investigated for their potential as active pharmaceutical ingredients. capot.com

This compound combines the features of both these classes. The chloro group at the 2-position of the quinoline ring is analogous to the reactive halide in many chloronitroaromatic compounds. The dinitro substitution at the 6- and 8-positions significantly deactivates the benzene portion of the quinoline ring towards electrophilic attack but activates the pyridine ring for nucleophilic substitution, particularly at the position bearing the chlorine atom.

While specific, detailed research findings on this compound are not widely available in the public domain, its chemical behavior can be inferred from the properties of related compounds. The synthesis of a similar compound, 2-chloro-8-hydroxy-5,7-dinitroquinoline, proceeds via the chlorination of an 8-hydroxyquinoline (B1678124) derivative followed by dinitration. mdpi.com This suggests a potential synthetic pathway for this compound could involve the nitration of a suitable 2-chloroquinoline (B121035) precursor.

The table below summarizes the key compound classes and their defining characteristics.

Compound ClassKey Structural FeaturesGeneral Properties and Significance
Quinolines Benzene ring fused to a pyridine ring.Privileged scaffold in medicinal chemistry and material science.
Dinitroquinolines Quinoline with two nitro group substituents.Highly electrophilic, potential for nucleophilic substitution.
Chloronitroaromatics Aromatic ring with both chloro and nitro substituents.Electron-deficient, useful as synthetic intermediates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6,8-dinitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClN3O4/c10-8-2-1-5-3-6(12(14)15)4-7(13(16)17)9(5)11-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDYIWUBBGNRYDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C(C=C(C=C21)[N+](=O)[O-])[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40476407
Record name 2-CHLORO-6,8-DINITRO-QUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

296759-28-9
Record name 2-CHLORO-6,8-DINITRO-QUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 6,8 Dinitro Quinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of two nitro groups on the quinoline (B57606) ring system renders 2-Chloro-6,8-dinitro-quinoline highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This heightened reactivity is a cornerstone of its chemical character.

Halogen Displacement Mechanisms

The displacement of the chlorine atom at the C-2 position of this compound is a prime example of nucleophilic aromatic substitution. This reaction proceeds through the well-established SNAr mechanism. Aromatic rings, typically nucleophilic, become electrophilic when substituted with potent electron-withdrawing groups. wikipedia.org In the case of this compound, the nitro groups at the C-6 and C-8 positions effectively withdraw electron density from the quinoline ring. This electronic deficit facilitates the attack of a nucleophile at the carbon atom bearing the chlorine, which acts as a good leaving group.

The SNAr mechanism is a two-step process involving an addition-elimination sequence. wikipedia.org First, the nucleophile attacks the electrophilic carbon atom (C-2), leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org The negative charge in this intermediate is delocalized over the aromatic system and is particularly stabilized by the ortho and para nitro groups. In the second step, the leaving group (chloride ion) is eliminated, and the aromaticity of the quinoline ring is restored, yielding the substituted product. The stability of the pyridine (B92270) ring system, despite its partial positive charge, is disrupted during the nucleophilic attack but is readily reformed. uomustansiriyah.edu.iqyoutube.com

Cine-Substitution Involving Nitro Groups and Reactivity Enhancement

A notable feature of the reactivity of certain nitro-activated quinoline derivatives is the occurrence of cine-substitution. In this type of reaction, the incoming nucleophile does not take the place of the leaving group directly but rather attacks an adjacent position, leading to the elimination of a vicinal group. For instance, in the case of 1-methyl-3,6,8-trinitro-2-quinolone (TNQ), nucleophiles attack the C-4 position, which is followed by the elimination of the nitro group at the C-3 position. nih.gov This unusual reactivity is attributed to the steric repulsion between the methyl group at the 1-position and the nitro group at the 8-position, which distorts the quinolone framework and reduces its aromaticity, making the pyridone ring behave more like an activated nitroalkene. nih.govresearchgate.net

The presence of nitro groups, particularly at the 8-position, significantly enhances the reactivity of the quinoline ring towards nucleophiles. nih.gov This activation is not limited to direct substitution but also facilitates other transformations by increasing the electrophilicity of the ring system. researchgate.netarkat-usa.org

Reactions with Carbon-Based Nucleophiles (e.g., Carbanions)

This compound is expected to react readily with a variety of carbon-based nucleophiles. Research on related dinitro- and trinitroquinolone systems demonstrates the feasibility of such reactions. For example, 1-methyl-3,6,8-trinitro-2-quinolone undergoes cine-substitution with 1,3-dicarbonyl compounds, such as β-diketones, β-keto esters, and β-diesters, in the presence of a base like triethylamine (B128534) to yield 4-functionalized 6,8-dinitro-2-quinolones. nih.govnih.gov Photostimulated reactions have also been reported between 2-chloroquinoline (B121035) and nitrile-stabilized carbanions. acs.org

The following table summarizes the types of carbon nucleophiles that have been shown to react with activated nitroquinolones:

Nucleophile TypeExampleProduct TypeReference(s)
1,3-Dicarbonyl Compoundsβ-Diketones, β-Keto Esters4-Functionalized 6,8-dinitro-2-quinolones nih.gov, nih.gov
Nitrile-Stabilized CarbanionsNot specifiedSubstituted Quinolines acs.org
CyanideTrimethylsilyl cyanide4-Cyano MeQones nih.gov
PhenoxidesPotassium phenoxides(1,2-dihydro-4-quinolyl)phenols nih.gov, nih.gov, researchgate.net

Reactions with Nitrogen-Based Nucleophiles

The reaction of this compound with nitrogen-based nucleophiles is a key transformation for the synthesis of various derivatives. The general reactivity of 2-chloroquinolines with amines is well-documented, often proceeding via an SNAr mechanism. researchgate.netnih.gov The presence of activating nitro groups in this compound would significantly facilitate these reactions.

Studies on related compounds show that 2-chloroquinolines react with a range of nitrogen nucleophiles, including primary and secondary amines, hydrazines, and azides. rsc.orgorientjchem.orgderpharmachemica.comlibretexts.orglibretexts.org For example, the reaction of 2-chloro-3-formyl quinolines with phenylhydrazine (B124118) leads to the formation of the corresponding hydrazone. derpharmachemica.com The reaction of 2-chloroquinoline-3-carbaldehyde (B1585622) with azidotrimethylsilane (B126382) proceeds via a nucleophilic substitution followed by ring-chain azido-tautomerization. rsc.org

The table below provides examples of nitrogen nucleophiles and their reactions with chloroquinoline systems:

NucleophileReagentProduct TypeReference(s)
Primary AminesPhenylhydrazineHydrazones derpharmachemica.com, orientjchem.org
Secondary AminesTriethylamineAzetidin-2-ones (in multi-step synthesis) orientjchem.org, derpharmachemica.com
AzideAzidotrimethylsilaneTetrazolo[1,5-a]quinolines rsc.org
AmmoniaAmmoniaAminoquinolines wur.nl

Electrophilic Aromatic Substitution on the Quinoline Ring

In stark contrast to its high reactivity towards nucleophiles, this compound is highly deactivated towards electrophilic aromatic substitution. The quinoline ring itself is inherently less reactive than benzene (B151609) in electrophilic substitutions due to the electron-withdrawing effect of the nitrogen atom. uomustansiriyah.edu.iq Under acidic conditions, the nitrogen is protonated, further deactivating the ring. stackexchange.com

The presence of two strongly deactivating nitro groups on the benzene portion of the quinoline ring system makes electrophilic attack extremely difficult. stackexchange.com In general, electrophilic substitution on quinoline, when forced to occur, directs the incoming electrophile to the benzene ring, primarily at positions 5 and 8. stackexchange.comuou.ac.inuop.edu.pk Given that the 6- and 8-positions are already occupied by nitro groups in the target compound, any potential electrophilic attack would be severely hindered.

Cycloaddition Reactions of Activated Dinitroquinolines

The electron-deficient nature of dinitroquinolines, imparted by the nitro groups, makes them suitable substrates for cycloaddition reactions, particularly with electron-rich species. researchgate.net While specific studies on this compound are not prevalent, research on structurally similar 5,7-dinitroquinolines demonstrates their ability to undergo [3+2] cycloaddition reactions with N-methylazomethine ylide. researchgate.netgoogle.comscribd.comzioc.ru These reactions can lead to the formation of novel fused heterocyclic systems. The activation provided by the nitro groups is crucial for these transformations to proceed. mdpi.com

For example, 8-R-5,7-dinitroquinolines have been shown to participate in [3+2] cycloaddition reactions. google.comzioc.ru This suggests that this compound could potentially act as a dienophile or a dipolarophile in cycloaddition reactions, offering a pathway to complex polycyclic structures.

Investigations into the Stability and Decomposition Pathways of the Compound

The stability and decomposition of nitroaromatic compounds, such as this compound, are of significant interest due to their energetic nature and potential applications. While specific, in-depth studies on the decomposition pathways of this compound are not extensively documented in publicly available literature, insights can be drawn from research on analogous structures, including other nitro-substituted quinolines and related heterocyclic compounds. The presence of multiple nitro groups and a halogenated quinoline core suggests that the compound's stability will be influenced by thermal, photochemical, and chemical factors.

Nitroaromatic compounds are known to be susceptible to decomposition under various conditions, a characteristic that is fundamental to their function in many applications. The decomposition can be initiated by heat, light, or chemical reagents, and often involves complex, multi-step reaction pathways.

Thermal Stability and Decomposition

The thermal behavior of energetic materials is a critical aspect of their characterization for safe handling, storage, and application. For nitro-substituted heterocyclic compounds, thermal decomposition often begins with the cleavage of the C-NO2 or N-NO2 bond, as this is typically the weakest bond in the molecule. The released NO2 can then initiate a cascade of secondary exothermic reactions.

The decomposition of nitroaromatics can be influenced by other substituents on the aromatic ring. The chlorine atom at the 2-position of the quinoline ring in the title compound may influence the decomposition mechanism. Halogenated nitroaromatics can exhibit complex decomposition pathways, sometimes involving the elimination of the halogen atom or its participation in secondary reactions.

Inferred Thermal Decomposition Data

Based on general knowledge of nitroaromatic compounds, a hypothetical thermal decomposition profile for this compound can be proposed. The decomposition is likely to be highly exothermic.

Table 1: Postulated Thermal Decomposition Characteristics of this compound

Parameter Predicted Value/Characteristic Rationale
Decomposition Onset > 250 °C Based on the stability of similar dinitro-heterocyclic compounds. researchgate.net
Decomposition Products NOx, CO, CO2, N2, HCl, various organic fragments Typical products from the decomposition of chlorinated nitroaromatic compounds.

| Decomposition Pathway | Initial C-NO2 bond scission followed by auto-catalytic decomposition. | A common mechanism for the decomposition of nitroaromatic explosives. epa.gov |

Photochemical Stability

Nitroaromatic compounds are often photochemically active. acs.org The absorption of UV-Vis light can promote the molecule to an excited state, which can then undergo various reactions, including bond cleavage or reaction with other molecules. The quinoline core, combined with the nitro substituents, is expected to absorb strongly in the UV region.

The photochemical decomposition of this compound could proceed via several pathways, including:

Photoreduction of the nitro groups: In the presence of a hydrogen donor, the nitro groups can be reduced to nitroso, hydroxylamino, or amino groups.

Photocleavage of the C-NO2 bond: This would generate a quinolinyl radical and NO2.

Photosubstitution of the chlorine atom: The chlorine atom at the 2-position is activated by the electron-withdrawing nitro groups and may be susceptible to nucleophilic substitution upon photoexcitation.

Chemical Stability and Reactivity

The chemical stability of this compound is largely dictated by the reactivity of the functional groups present. The dinitro-substituted quinoline ring is highly electron-deficient, which has several implications for its reactivity.

The chlorine atom at the 2-position is expected to be highly susceptible to nucleophilic substitution. This is a common feature of 2-haloquinolines, and the presence of two strongly electron-withdrawing nitro groups at the 6- and 8-positions will further activate the C-Cl bond towards nucleophilic attack. Reactions with nucleophiles such as amines, alkoxides, and thiolates would likely proceed readily.

The nitro groups themselves can also undergo chemical transformation. Under reducing conditions, the nitro groups can be reduced to amines, providing a route to other functionalized quinolines.

Table 2: Predicted Chemical Reactivity of this compound

Reagent/Condition Expected Reaction Product Type
Nucleophiles (e.g., R-NH2, R-O-, R-S-) Nucleophilic aromatic substitution of the chlorine atom. 2-substituted-6,8-dinitroquinolines.
Reducing Agents (e.g., Sn/HCl, H2/Pd) Reduction of the nitro groups. 6,8-diamino-2-chloroquinoline.
Strong Acids Protonation of the quinoline nitrogen. Quinolinium salt.

| Strong Bases | Potential for complex reactions, including ring-opening under harsh conditions. | Dependent on specific base and conditions. |

Due to the high degree of nitration and the presence of a halogen, this compound is expected to be a reactive and energetic material. Its stability will be a critical consideration for any potential application, and its decomposition pathways are likely to be complex and energetic. Further experimental investigation is required to fully elucidate the specific mechanisms and products of its decomposition under various conditions.

Advanced Spectroscopic and Structural Characterization of 2 Chloro 6,8 Dinitro Quinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., 1H, 13C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of quinoline (B57606) derivatives. ¹H and ¹³C NMR provide detailed information about the chemical environment of individual protons and carbon atoms, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a dinitro-substituted chloroquinoline would exhibit distinct signals for the aromatic protons. For instance, in the related compound 2-chloro-8-hydroxy-5,7-dinitroquinoline, the proton signals appear at δ 9.22 (s, 1H), 9.24 (d, J= 9.18 Hz, 1H), and 7.86 (d, J= 9.16 Hz, 1H). bsu.edu The chemical shifts are significantly influenced by the electron-withdrawing nature of the nitro groups and the chloro substituent. In general, protons on the quinoline ring system are expected to resonate in the δ 7.0-9.0 ppm range. bsu.eduorientjchem.orgorientjchem.orgumsha.ac.irmdpi.com The presence of multiple nitro groups, as in 2-chloro-6,8-dinitro-quinoline, would likely shift the proton signals further downfield due to their strong deshielding effects.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For quinoline derivatives, carbon signals typically appear between δ 120 and 160 ppm. mdpi.comclockss.org The carbons directly attached to the nitro groups (C-6 and C-8) and the chlorine atom (C-2) would show characteristic chemical shifts influenced by the substituents. Theoretical calculations and experimental data for related nitro-quinolines suggest that carbons bearing nitro groups experience a significant downfield shift. researchgate.netmdpi.com

2D-NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) are employed to establish the connectivity between protons and carbons, confirming the substitution pattern on the quinoline ring. These methods are crucial for the unambiguous assignment of all proton and carbon signals, especially in complex substituted derivatives. mdpi.com

Interactive Data Table: Representative ¹H NMR Data for Substituted Quinolines

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
2-Chloro-8-hydroxy-5,7-dinitroquinoline bsu.eduCDCl₃9.24 (d, J=9.18 Hz, 1H), 9.22 (s, 1H), 7.86 (d, J=9.16 Hz, 1H)
2-Chloro-8-methoxy-5-nitroquinoline bsu.eduDMSO-d₆9.07 (d, J=9.16 Hz, 1H), 8.60 (d, J=8.8 Hz, 1H), 7.91 (d, J=9.1 Hz, 1H), 7.43 (d, J=9.16 Hz, 1H), 4.12 (s, 3H)
8-Nitroquinoline (B147351) mdpi.comCDCl₃9.08 (dd, J=4.1, 1.4 Hz, 1H), 8.28 (dd, J=8.4, 1.4 Hz, 1H), 8.05 (2d, J=7.9 Hz, 2H), 7.63 (t, J=7.9 Hz, 1H), 7.57 (dd, J=8.4, 4.2 Hz, 1H)
4-Chloro-6-methoxy-2-methyl-3-nitroquinoline atlantis-press.comNot Specified7.91 (d, J = 9.2 Hz, 1H), 7.73 (dd, J = 9.2, 2.5 Hz, 1H), 7.48 (d, J = 2.4 Hz, 1H), 3.99 (s, 3H), 2.64 (d, J = 5.0 Hz, 3H)

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of this compound.

The fragmentation pattern observed in the mass spectrum offers valuable structural information. For the parent 2-chloroquinoline (B121035), the molecular ion peak is observed at m/z 163, with an isotopic peak at m/z 165 due to the presence of the ³⁷Cl isotope. nih.gov A major fragment at m/z 128 corresponds to the loss of the chlorine atom. nih.gov

For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation would likely involve the successive loss of the nitro groups (NO₂) and the chlorine atom. The analysis of these fragmentation pathways helps to confirm the nature and position of the substituents on the quinoline core. atlantis-press.comresearchgate.net

Interactive Data Table: Expected Mass Spectrometry Data for this compound

IonExpected m/zDescription
[M]⁺253/255Molecular ion peak (³⁵Cl/³⁷Cl)
[M-NO₂]⁺207/209Loss of one nitro group
[M-2NO₂]⁺161/163Loss of two nitro groups
[M-Cl]⁺218Loss of the chlorine atom
[M-NO₂-Cl]⁺172Loss of one nitro group and chlorine

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

For this compound, the IR and Raman spectra would be dominated by bands corresponding to the quinoline ring, the C-Cl bond, and the nitro groups.

Quinoline Ring Vibrations: The characteristic C=C and C=N stretching vibrations of the quinoline ring are typically observed in the 1600-1400 cm⁻¹ region. orientjchem.orgorientjchem.org Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. researchgate.net

Nitro Group Vibrations: The nitro group has two characteristic stretching vibrations: the asymmetric stretch (νas) typically found in the 1570–1485 cm⁻¹ region and the symmetric stretch (νs) in the 1370–1320 cm⁻¹ range. researchgate.net These are usually strong bands in the IR spectrum.

C-Cl Vibration: The C-Cl stretching vibration is expected to appear in the 800-600 cm⁻¹ region of the spectrum. orientjchem.org

The combined information from both IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule. nih.govnist.govresearchgate.net

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound Functional Groups

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Reference
Aromatic C-HStretching3100-3000 researchgate.net
C=C / C=N (Quinoline)Stretching1600-1400 orientjchem.orgorientjchem.org
NO₂Asymmetric Stretching1570-1485 researchgate.net
NO₂Symmetric Stretching1370-1320 researchgate.net
C-ClStretching800-600 orientjchem.org

X-ray Crystallography for Definitive Solid-State Structure and Conformation Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles. The crystal structure of a derivative, 4-methoxy-3-chloro-1-methyl-6,8-dinitro-2-quinolone, has been confirmed by X-ray crystallography. kochi-tech.ac.jp The analysis of this compound would determine the planarity of the quinoline ring system and the orientation of the nitro and chloro substituents. mdpi.comrsc.orgresearchgate.net

Intermolecular interactions, such as π-π stacking and halogen bonding, which influence the crystal packing, can also be identified. mdpi.comacs.org This information is crucial for understanding the solid-state properties of the compound. The crystal structure of related nitroquinoline derivatives often shows planar molecules with specific packing arrangements stabilized by intermolecular forces. mdpi.commdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Luminescence Studies for Electronic Structure and Photophysical Properties

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions within the aromatic quinoline system. The presence of nitro groups, which are strong chromophores, will significantly influence the absorption maxima (λ_max) and molar absorptivity. For example, 8-nitroquinoline exhibits absorption maxima at 202 nm, 225 nm, and 321 nm. mdpi.com The electronic properties of various nitroquinoline derivatives have been studied, showing characteristic absorption spectra. mdpi.commdpi.comresearchgate.net

Luminescence studies, including fluorescence and phosphorescence, can provide information about the excited states of the molecule. Many quinoline derivatives are known to be luminescent. researchgate.net The introduction of heavy atoms like chlorine and electron-withdrawing nitro groups can affect the luminescent properties, potentially leading to phosphorescence through enhanced intersystem crossing. The study of these photophysical properties is important for potential applications in materials science, such as in organic light-emitting diodes (OLEDs). researchgate.netacs.org

Computational Chemistry Approaches to 2 Chloro 6,8 Dinitro Quinoline

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scispace.com It has become a popular and effective tool for predicting the geometry, stability, and chemical reactivity of molecules. scispace.comsioc-journal.cn For 2-Chloro-6,8-dinitro-quinoline, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d) or higher, can elucidate the fundamental aspects of its chemical nature. scispace.comsioc-journal.cnnih.gov

The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. arabjchem.orgresearchgate.net The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its electron-accepting ability. nih.gov The energy gap between HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical descriptor of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.govnih.gov

For this compound, the strong electron-withdrawing nature of the nitro and chloro groups is expected to significantly lower the energy of the LUMO. DFT studies on related nitroaromatic compounds consistently show that the LUMO is predominantly localized on the nitro groups and the electron-deficient parts of the aromatic system. sioc-journal.cn This localization makes these sites susceptible to nucleophilic attack. Conversely, the HOMO is typically distributed across the aromatic ring system.

Molecular Electrostatic Potential (MEP) surfaces provide a visual representation of the charge distribution on a molecule. The MEP map uses a color scale to indicate regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). arabjchem.orgsci-hub.se For this compound, the MEP would show strong negative potential around the oxygen atoms of the nitro groups and a region of high positive potential on the carbon atoms attached to the nitro groups and the chlorine atom, highlighting these as reactive sites. sioc-journal.cnsci-hub.se

Table 1: Hypothetical DFT-Calculated Electronic Properties for this compound

ParameterPredicted ValueInterpretation
HOMO Energy -7.5 eVIndicates moderate electron-donating capability, localized on the quinoline (B57606) ring system.
LUMO Energy -3.2 eVLow energy value indicates strong electron-accepting capability, localized on the nitro groups.
HOMO-LUMO Gap 4.3 eVSuggests high chemical reactivity and lower kinetic stability compared to unsubstituted quinoline.
Dipole Moment 5.8 DebyeHigh value reflects significant charge separation due to polar nitro and chloro substituents.

DFT is a powerful tool for mapping out potential reaction pathways and calculating the energy barriers associated with them. nih.govacs.org This involves locating the transition state (TS) structures, which are first-order saddle points on the potential energy surface. The energy of the transition state relative to the reactants determines the activation energy of the reaction, providing a quantitative measure of its feasibility. nih.gov

For this compound, several reaction types could be investigated. A key reaction for halogenated heterocycles is nucleophilic aromatic substitution (S_NAr), where the chlorine atom is displaced by a nucleophile. nih.gov DFT calculations could model the reaction with various nucleophiles (e.g., amines, alkoxides), identifying the Meisenheimer intermediate and the transition states for its formation and decomposition. nih.gov Such studies would likely confirm that the electron-withdrawing nitro groups significantly lower the activation energy for this substitution, making the reaction more favorable.

Another important area of investigation, given the nitro groups, is the mechanism of reduction. The nitro groups can be reduced to form amino groups, a transformation that dramatically alters the molecule's biological and chemical properties. DFT can be used to study the stepwise reduction process, identifying intermediates like nitroso and hydroxylamine (B1172632) species and calculating the thermodynamics of each step. sioc-journal.cn

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations compute the evolution of a system of atoms and molecules over time, providing detailed information about their motion and interactions. arabjchem.orguantwerpen.be An MD simulation numerically solves Newton's equations of motion for a system, resulting in a trajectory that describes the positions and velocities of all particles at each time step. researchgate.net This technique is particularly useful for studying the flexibility of molecules and their interactions with their environment, such as a solvent or a biological receptor. nih.gov

For this compound, MD simulations can be used to explore its conformational landscape. While the quinoline ring itself is rigid, the nitro groups can rotate. MD simulations can reveal the preferred orientations of these groups and the energy barriers for their rotation. When studying the interaction of the molecule with a biological target, MD simulations are essential for understanding how the ligand adapts its conformation upon binding and the stability of the resulting complex. nih.gov Simulations of the ligand-protein complex, typically placed in a box of water molecules to mimic physiological conditions, can be run for nanoseconds to microseconds to assess the stability of binding interactions, such as hydrogen bonds and hydrophobic contacts, observed in docking studies. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Properties of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity or a physical property. mdpi.comoup.com The fundamental principle is that the variations in the activity of a group of molecules are correlated with changes in their structural or physicochemical features, which can be quantified by molecular descriptors. tandfonline.com

For nitroaromatic compounds, QSAR models are frequently developed to predict toxicity. scispace.comnih.gov A QSAR study for derivatives of this compound would involve several steps:

Dataset Assembly: A series of derivatives would be synthesized or designed in silico by modifying the substituents on the quinoline ring. Their biological activity (e.g., cytotoxicity against a cancer cell line, measured as IC₅₀) would be determined experimentally or, for a preliminary model, estimated.

Descriptor Calculation: For each molecule in the series, a large number of molecular descriptors would be calculated. These can include constitutional indices (e.g., molecular weight), topological indices, and quantum chemical descriptors derived from DFT calculations (e.g., HOMO/LUMO energies, dipole moment, atomic charges). scispace.comoup.com

Model Building and Validation: Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that links a subset of the most relevant descriptors to the observed activity. scispace.com The predictive power of the model is rigorously tested through internal and external validation techniques. mdpi.comnih.gov

A hypothetical QSAR model for the toxicity of dinitroquinoline derivatives might take the form of the following equation:

log(1/IC₅₀) = c₁ * (LogP) + c₂ * (E_LUMO) + c₃ * (Molecular Volume) + constant

This equation would suggest that the toxicity is influenced by the hydrophobicity (LogP), the electron-accepting ability (E_LUMO), and the size (Molecular Volume) of the molecule. Such models are valuable for prioritizing the synthesis of new derivatives with potentially enhanced activity or reduced toxicity. oup.comtandfonline.com

Table 2: Example of Molecular Descriptors Used in a Hypothetical QSAR Model for this compound Derivatives

DerivativeLogPE_LUMO (eV)Molecular Volume (ų)Predicted Activity (log(1/IC₅₀))
Parent 2.8-3.201854.5
7-fluoro 2.9-3.251884.7
5-methyl 3.2-3.152004.4
7-amino 1.9-2.901953.9

Molecular Docking Studies for Potential Biological Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their binding affinity, which is usually estimated as a free energy of binding. nih.gov

Docking studies are crucial for hypothesis generation in drug discovery. Given that numerous quinoline derivatives exhibit significant biological activities, including anticancer and antimicrobial effects, docking can help identify potential protein targets for this compound. nih.govresearchgate.netnih.gov For instance, based on studies of similar compounds, potential targets could include protein kinases, topoisomerases, or tubulin. nih.gov

A typical docking study would involve:

Preparing the 3D structure of the ligand (this compound) and the target protein (e.g., from the Protein Data Bank).

Defining the binding site on the protein.

Running the docking algorithm to generate a set of possible binding poses.

Analyzing the top-ranked poses to identify key molecular interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions, between the ligand and the protein's amino acid residues. nih.gov

The results can guide the design of new derivatives with improved binding affinity by suggesting modifications that enhance these favorable interactions. researchgate.net

Table 3: Hypothetical Molecular Docking Results for this compound Against a Protein Kinase Target

ParameterResultInterpretation
Binding Energy -8.5 kcal/molIndicates a strong and favorable binding interaction with the protein target.
Hydrogen Bonds Oxygen atoms of the 6-nitro group with Lysine-72; Ring nitrogen with Aspartate-161.These are key stabilizing interactions that anchor the ligand in the binding pocket.
π-π Stacking The quinoline ring system with Phenylalanine-80.This hydrophobic interaction contributes significantly to the binding affinity.

Research Applications and Derivatization of 2 Chloro 6,8 Dinitro Quinoline

Role as a Precursor in Complex Organic Synthesis

The unique electronic and structural properties of 2-chloro-6,8-dinitro-quinoline make it a valuable starting material for constructing elaborate molecular architectures. The chlorine atom at the 2-position serves as a versatile leaving group, readily displaced by various nucleophiles, while the dinitro-substituted benzene (B151609) ring is highly activated, influencing the reactivity of the entire quinoline (B57606) system.

The synthesis of polycyclic heterocyclic systems is a significant area of organic chemistry, driven by the diverse biological and material properties of these compounds. This compound serves as a key building block in this field. The activated nature of the quinoline core facilitates annulation reactions, where additional rings are fused onto the primary structure. For instance, synthetic strategies analogous to those used with other activated chloro-nitro heteroaromatics can be applied. The reaction of the 2-chloro position with binucleophilic reagents can lead to the formation of new five- or six-membered heterocyclic rings fused to the quinoline [c]-face.

The chemistry of related nitroquinolones demonstrates the synthetic potential of such activated systems. For example, the high reactivity of 1-methyl-3,6,8-trinitro-2-quinolone (TNQ), a related compound, allows it to undergo cycloaddition reactions to afford polycyclic derivatives or cine-substitution to create 4-substituted 6,8-dinitro-quinolones. mdpi.com This high reactivity, driven by the steric and electronic effects of the nitro groups, highlights the potential of this compound to act as a scaffold for creating novel and complex heterocyclic frameworks, such as benzo[g]quinoxaline-5,10-diones or other fused systems. mdpi.com The general synthetic utility of such precursors is well-established for producing polycyclic heteroaromatic compounds. acs.org

The development of advanced functional materials often relies on molecules with specific electronic and photophysical properties. Polycyclic heteroaromatic compounds, especially those containing electron-donating and electron-accepting groups, are of great interest for applications in electronics and photonics. acs.org While direct applications of this compound in functional materials are not extensively documented, its structure is inherently suited for such purposes.

The dinitro-substituted quinoline core is strongly electron-deficient. By strategically replacing the 2-chloro group with electron-donating moieties, chemists can create push-pull systems within a single molecule. These types of molecules are known to exhibit interesting properties, such as nonlinear optical (NLO) activity or utility as components in organic light-emitting diodes (OLEDs) and sensors. The derivatization of the this compound scaffold provides a pathway to tune these electronic properties, making it a promising, albeit underexplored, precursor for novel functional materials. beilstein-journals.org

Exploration in Medicinal Chemistry and Biological Activity of Derivatives

The quinoline scaffold is a well-known "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents. arabjchem.org Derivatization of the this compound intermediate allows for the exploration of new chemical space in the search for potent and selective drug candidates across various disease areas.

Leishmaniasis is a parasitic disease for which new and more effective treatments are urgently needed. nih.gov Quinoline-based compounds have shown significant promise as anti-leishmanial agents. nih.govbiointerfaceresearch.com Research into derivatives that could theoretically be synthesized from this compound has yielded promising results.

A study focused on a new class of potential anti-leishmanial agents based on the 2,3-dihydroquinazolin-4(1H)-one scaffold, which featured the same 6,8-dinitro substitution pattern. mdpi.com These compounds were synthesized and studied for their potential to inhibit key proteins in Leishmania. Molecular docking studies suggested that these dinitro-substituted compounds could effectively bind to essential leishmanial enzymes. mdpi.com

Table 1: In Silico Anti-leishmanial Activity of 6,8-Dinitro-2,3-dihydroquinazolin-4(1H)-one Derivatives

Compound Structure Target Protein Finding Reference
3a 6,8-dinitro-2,2-diethyl-2,3-dihydroquinazolin-4(1H)-one Pyridoxal Kinase, Trypanothione Reductase Showed promising in silico anti-leishmanial activities in molecular docking studies. mdpi.com

| 3b | 2-(4-chloro-3-nitro-phenyl)-2-methyl-6,8-dinitro-2,3-dihydro-1H-quinazolin-4-one | Pyridoxal Kinase, Trypanothione Reductase | Showed promising in silico anti-leishmanial activities in molecular docking studies. | mdpi.com |

These findings underscore the potential of the 6,8-dinitro substitution pattern, accessible from the this compound precursor, in designing novel anti-leishmanial drug candidates. mdpi.com

The rise of drug-resistant bacteria and tuberculosis necessitates the development of new antimicrobial agents. semanticscholar.org Quinoline derivatives have long been a fruitful area of research for discovering antibacterial and antitubercular compounds. researchgate.netjetir.orgnih.gov The 2-chloroquinoline (B121035) moiety is a key pharmacophore that can be modified to generate potent antimicrobial agents.

By replacing the chlorine atom of a 2-chloroquinoline core with various nitrogen-containing heterocycles or other functional groups, researchers have developed compounds with significant biological activity. For example, azetidin-2-one (B1220530) fused 2-chloro-3-formyl quinoline derivatives have demonstrated superior inhibitory activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as the fungus Candida albicans, when compared to standard drugs. researchgate.net

Table 2: Antimicrobial Activity of Selected Chloro-Quinoline Derivatives

Derivative Class Test Organisms Key Findings Reference
Azetidin-2-one fused 2-chloro-3-formyl quinolines S. aureus, E. coli, C. albicans Certain derivatives were found to be more potent in inhibiting microbial growth compared to standard drugs. researchgate.net
N-Pyrazolyl Benzamides S. aureus, B. subtilis, E. coli, S. Typhi Tested compounds displayed moderate to good antibacterial activity, with MIC values ranging from 3.12 to 100 µg/ml. semanticscholar.org

These studies illustrate that the 2-chloroquinoline scaffold, as found in this compound, is a versatile platform for developing new antimicrobial and antitubercular agents through targeted derivatization.

The quinoline nucleus is a cornerstone in the design of modern anticancer drugs. arabjchem.orgresearchgate.net Chloroquinoline derivatives, in particular, have been extensively investigated for their ability to inhibit cancer cell proliferation and induce apoptosis. nih.gov The 2-chloro position provides a convenient handle for introducing complex side chains that can interact with various biological targets involved in cancer progression.

A notable study involved the design and synthesis of a series of novel 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives as potential antitumor agents. nih.gov These compounds were evaluated for their in-vitro activity against several human cancer cell lines, with some showing potent inhibitory effects, in some cases exceeding that of the standard chemotherapy drug cisplatin. nih.gov The lead compound from this series also demonstrated effective in-vivo tumor growth inhibition in a xenograft mouse model. nih.gov

Table 3: In Vitro Anticancer Activity (IC₅₀, µM) of Selected 2-Chloroquinoline Derivatives

Compound HepG2 (Liver) SK-OV-3 (Ovarian) NCI-H460 (Lung) BEL-7404 (Liver) Reference
3a₁ 2.51 4.63 3.15 3.72 nih.gov
3c₄ 10.36 13.51 11.27 12.84 nih.gov

| Cisplatin | 12.31 | 14.72 | 10.24 | 11.53 | nih.gov |

Mechanistic studies suggested that the lead compound, 3a₁ , exerted its antitumor effect by modulating key proteins involved in apoptosis (Bax, Bcl-2), activating caspases, and inhibiting cyclin-dependent kinase (CDK) activity. nih.gov This highlights the significant potential of using precursors like this compound to synthesize novel and effective anticancer therapeutics.

Inhibition of Key Biological Pathways (e.g., PI3K/Akt/mTOR)

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. nih.gov Its aberrant activation is a hallmark of many human cancers, making it a prime target for the development of novel anticancer therapies. nih.govarabjchem.org The quinoline scaffold is a common structural motif found in numerous PI3K and mTOR inhibitors. nih.gov Consequently, derivatives of this compound are being investigated for their potential to inhibit this crucial pathway.

The core concept involves using the 2-chloro position as a reactive handle to introduce various pharmacophores that can interact with the ATP-binding pocket of PI3K and/or mTOR. The dinitro substitution pattern on the quinoline ring can influence the electronic properties and binding interactions of these derivatives.

Research into quinoline-based compounds has yielded potent dual PI3K/mTOR inhibitors. For instance, a series of novel 4-acrylamido-quinoline derivatives were designed and synthesized, demonstrating remarkable inhibitory activity against PI3Kα, with IC50 values in the nanomolar range. frontiersin.org One representative compound from this series, 8i , not only inhibited PI3Kα but also other class I PI3Ks and mTOR. frontiersin.org In cellular assays using the PC3 prostate cancer cell line, compound 8i was shown to effectively down-regulate key downstream markers of the PI3K/Akt/mTOR pathway, including phosphorylated Akt (p-Akt) and phosphorylated S6 ribosomal protein (p-S6), at concentrations as low as 5 nM. frontiersin.org

Another study focused on novel 2-cyclopropyl-3-ethynyl-4-(4-fluorophenyl)quinolines, which were identified as potential PI3K inhibitors. doi.org Experimental in vitro studies confirmed their significant activity as PI3K inhibitors, with one derivative featuring an acetophenone (B1666503) substituent showing notable binding affinity. doi.org These findings underscore the potential of the quinoline scaffold in developing targeted cancer therapeutics that modulate the PI3K/Akt/mTOR pathway. While direct studies on this compound derivatives are still emerging, the existing body of research on related quinoline compounds provides a strong rationale for its use as a template in designing new and potent inhibitors.

Table 1: Inhibitory Activity of Representative Quinoline Derivatives on the PI3K/Akt/mTOR Pathway

Compound Target(s) IC50 (nM) Cell Line Downstream Effect Reference
8i (4-acrylamido-quinoline derivative) PI3Kα, other class I PI3Ks, mTOR PI3Kα: < 2.03 PC3 Down-regulation of p-Akt and p-S6 at 5 nM frontiersin.org

| Acetophenone-substituted quinoline | PI3-Kinase | Not specified | Breast and skin cancer cell lines | Significant PI3-Kinase inhibition and MTT assay enhancement | doi.org |

Advanced Material Science Applications of Derivatives

The unique electronic structure of dinitroaromatic compounds, characterized by strong electron-withdrawing nitro groups, imparts them with interesting optical and electronic properties. These characteristics make them promising candidates for applications in advanced materials, particularly in the field of optoelectronics.

Optoelectronic Properties of Related Dinitroaromatic Compounds

Dinitroaromatic compounds are known to possess significant non-linear optical (NLO) properties. ijlpr.comresearchgate.net This arises from the creation of a "push-pull" system within the molecule, where the electron-withdrawing nitro groups (acceptors) are coupled with an electron-donating part of the molecule through a conjugated π-system. mdpi.com This charge asymmetry leads to a large molecular hyperpolarizability (β), a key parameter for second-order NLO materials used in applications like frequency doubling of light.

The photophysical properties of quinoline derivatives, including those with nitro substituents, have been a subject of investigation for their potential use in organic light-emitting diodes (OLEDs) and fluorescent probes. researchgate.netresearchgate.net The introduction of substituents on the quinoline ring can tune the absorption and emission wavelengths. For example, a study on quinoline derivatives with a 2,2′-bithiophene motif showed that a 6-nitro-4-phenylquinoline was the easiest to reduce in multistep reversible reductions, indicating the strong electron-accepting nature imparted by the nitro group. researchgate.net

Furthermore, the photophysical properties of quinolinone-based donor-acceptor molecules have been shown to be tunable. researchgate.net These molecules exhibit intramolecular charge transfer (ICT) bands in their absorption spectra, a key feature for many optoelectronic applications. researchgate.net While specific data for this compound is not extensively documented in the context of optoelectronics, the general principles governing dinitroaromatic and quinoline compounds suggest that its derivatives could be tailored for specific applications. The combination of the electron-deficient dinitro-substituted quinoline core with various electron-donating groups at the 2-position could lead to materials with significant ICT character and potentially useful photophysical or NLO properties.

Table 2: Photophysical and Electrochemical Properties of Related Quinoline Derivatives

Compound Type Key Property Observation Potential Application Reference
6-nitro-4-phenylquinoline derivative Electrochemical Easiest to reduce in a series of quinoline derivatives Electron-transporting materials researchgate.net
Quinolinone-based donor-acceptor molecules Photophysical Tunable intramolecular charge transfer (ICT) bands Fluorescent probes, OLEDs researchgate.net

| N-containing heterocyclic compounds | Non-linear Optical | NLO response depends on dihedral angles and push-pull system | Ultra-fast optical switching | researchgate.netmdpi.com |

Environmental Fate and Degradation Studies of Nitroquinoline Compounds

Microbial Biodegradation Pathways and Mechanisms (e.g., Bacilli-mediated degradation)

The microbial degradation of nitroaromatic compounds is a key process in their environmental attenuation. Microorganisms in contaminated soil and water have evolved novel biodegradation pathways to utilize these chemicals as sources of carbon, nitrogen, and energy. nih.gov Bacteria, in particular, have demonstrated the ability to mineralize a variety of industrial nitroaromatic compounds. nih.gov

Two primary aerobic pathways for the bacterial degradation of nitroaromatics have been identified: the oxidative pathway and the reductive pathway. mdpi.com

Oxidative Pathway : This pathway involves the removal of the nitro group as nitrite (B80452) by an oxygenase enzyme. For instance, a multicomponent nitrobenzene (B124822) dioxygenase (NBDO) system has been identified in Comamonas sp. strain JS765, which uses nitrobenzene as its sole source of carbon, nitrogen, and energy. mdpi.com

Reductive Pathway : This pathway involves the reduction of the nitro group. This can be a partial reduction, as seen in the degradation of nitrobenzene by Bacillus licheniformis strain YX2, which leads to the formation of 2-aminophenol. mdpi.com In other cases, it involves a mutase-catalyzed rearrangement of a hydroxylamino intermediate to an ortho-aminophenol. cswab.org

Members of the genus Bacillus are noted for their potential to degrade or transform a wide range of toxic xenobiotic compounds. nih.gov They can achieve either complete mineralization of a compound, using it as a source of carbon and energy, or co-metabolize it, transforming it into a less toxic substance. nih.gov For example, Bacillus sphaericus utilizes a two-component monooxygenase to hydroxylate p-nitrophenol and oxidatively release nitrite from 4-nitrocatechol. cswab.org While specific studies on the Bacilli-mediated degradation of 2-Chloro-6,8-dinitro-quinoline are not prevalent, the known capabilities of Bacillus species in degrading chlorinated and nitrated aromatic compounds suggest they could play a role in its environmental fate. nih.govmdpi.com

Table 1: Examples of Bacteria Involved in the Degradation of Nitroaromatic Compounds

Bacterial StrainCompound DegradedDegradation Pathway/Key FeatureReference
Comamonas sp. strain JS765NitrobenzeneUtilizes a multicomponent nitrobenzene dioxygenase (NBDO) system. mdpi.com
Bacillus licheniformis strain YX2NitrobenzeneFollows a partial reductive pathway, accumulating 2-aminophenol. mdpi.com
Rhodococcus imtechensis RKJ3002-Chloro-4-nitrophenolReleases nitrite followed by stoichiometric elimination of chloride ions. researchgate.net
Burkholderia sp. RKJ 800Chlorinated nitrophenolsCapable of cleaving both nitrogen and halogen groups. mdpi.com
Bacillus sphaericus JS905p-Nitrophenol, 4-NitrocatecholCatalyzes hydroxylation and oxidative release of nitrite. cswab.org

Abiotic Degradation Processes (e.g., Photodegradation, Hydrolysis)

Abiotic processes, particularly photodegradation, can contribute to the transformation of nitroaromatic compounds in the environment. The conjugative interaction between the nitro group and the aromatic ring influences the compound's ultraviolet (UV) absorption spectrum and its susceptibility to chemical reactions. epa.gov

Photodegradation involves the breakdown of chemical compounds by light energy. For aromatic compounds, this often occurs through photocatalytic oxidation, where a semiconductor photocatalyst like titanium dioxide (TiO₂) is illuminated, generating highly reactive species that oxidize the organic compound. nrel.gov This process can lead to partial degradation into intermediate products or complete mineralization to carbon dioxide, water, and mineral acids if heteroatoms like chlorine or nitrogen are present. nrel.gov

Studies on related compounds offer insight into the potential abiotic degradation of this compound. For example, the photodegradation of chlorophenols using a 254 nm wavelength light source resulted in a 50-62% reduction in concentration and the formation of various byproducts. researchgate.net The specific products formed depend on the structure of the parent compound.

Table 2: Identified Photodegradation Products of Selected Chlorophenols

Parent CompoundIdentified Degradation ProductsReference
3-chlorophenolResorcinol, Phenol, Chlorohydroxybiphenyl researchgate.net
2,4-dichlorophenol2-chlorophenol, 4-chlorophenol, 2-chlorohydroquinone, 4-chlorocatechol researchgate.net
2,4,6-trichlorophenol2,4-dichlorophenol, 2,6-dichlorophenol, 4-chlorophenol, 2,4-dichlorocatechol, 2,6-dichlorohydroquinone researchgate.net

Hydrolysis, the reaction of a compound with water, is another potential abiotic degradation pathway. However, many complex organic compounds, particularly those with stable aromatic structures, are resistant to hydrolysis under typical environmental conditions. whiterose.ac.uk The persistence of pesticides and their transformation products is a critical factor in assessing their environmental risk, with abiotic degradation rates playing a key role. whiterose.ac.uk

Environmental Impact and Persistence Assessment in Various Media

The environmental persistence of a chemical is a key determinant of its potential impact. Compounds that resist degradation can remain in the environment for long periods, allowing for potential transport and accumulation in various media such as soil, water, and sediment. whiterose.ac.ukcanada.ca Nitroaromatic compounds are often recalcitrant due to the stability conferred by the aromatic ring and the electron-withdrawing nitro groups. nih.gov

The persistence of chlorinated and nitrated aromatic compounds is well-documented. For instance, 2-chloro-4,6-dinitrobenzenamine, a compound with structural similarities to this compound, showed 0% biodegradation in a 28-day screening test, indicating high persistence. nite.go.jp The presence of both chloro and dinitro substituents on the quinoline (B57606) ring suggests that this compound is likely to be a persistent organic pollutant.

Conclusion and Future Research Directions

Summary of Current Academic Understanding of 2-Chloro-6,8-dinitro-quinoline

Currently, the academic understanding of this compound is primarily confined to its identity as a chemical entity, available through chemical suppliers with a designated CAS number of 296759-28-9. chemicalbook.comalfa-chemistry.com Detailed experimental studies on its specific reactivity, biological activity, and material properties are not extensively documented in publicly accessible literature. The understanding of its characteristics is therefore largely theoretical, based on the known properties of its constituent functional groups. The quinoline (B57606) framework is a well-established pharmacophore in medicinal chemistry, known for a wide range of biological activities including antimicrobial and anticancer effects. nih.govzenodo.orgresearchgate.netnih.gov The presence of a chlorine atom at the 2-position and two electron-withdrawing nitro groups at the 6- and 8-positions suggests a highly electron-deficient aromatic system, which is expected to significantly influence its chemical reactivity.

Identification of Unexplored Reactivity and Novel Synthetic Opportunities

The chemical structure of this compound presents several opportunities for exploring novel reactivity and synthetic pathways. The electron-withdrawing nature of the two nitro groups is expected to activate the chloro-substituent at the 2-position, making it a prime site for nucleophilic aromatic substitution reactions. This provides a potential gateway to a diverse library of 2-substituted-6,8-dinitro-quinoline derivatives.

Furthermore, the nitro groups themselves are versatile functional handles. Their reduction could lead to the corresponding aminoquinolines, which are valuable precursors for a variety of heterocyclic compounds and potential bioactive agents. Selective reduction of one nitro group over the other could also offer a route to unique structural intermediates.

From a synthetic standpoint, while traditional methods for quinoline synthesis like the Skraup and Friedländer reactions are well-established, there is a growing emphasis on developing greener and more efficient protocols. ijpsjournal.comtandfonline.com Future research could focus on one-pot syntheses or the use of environmentally benign catalysts and solvents to produce this compound and its derivatives. researchgate.netbenthamdirect.comresearchgate.net

Table 1: Potential Unexplored Reactions and Synthetic Opportunities

Reaction TypePotential Reagents/ConditionsExpected Product Class
Nucleophilic Aromatic SubstitutionAmines, Alcohols, Thiols2-Amino/Alkoxy/Thio-6,8-dinitro-quinolines
Nitro Group ReductionCatalytic Hydrogenation (e.g., Pd/C), Metal Reductants (e.g., SnCl2)2-Chloro-6,8-diamino-quinoline
Cross-Coupling ReactionsBoronic acids (Suzuki), Organostannanes (Stille)2-Aryl/Alkyl-6,8-dinitro-quinolines
Green Synthesis ApproachesMicrowave-assisted synthesis, Ionic liquids, BiocatalysisEnvironmentally friendly production of quinoline derivatives

Potential for Breakthrough Applications in Medicinal Chemistry and Materials Science

The structural features of this compound suggest a number of potential applications that warrant investigation. In medicinal chemistry, the quinoline scaffold is a cornerstone of many therapeutic agents. nih.gov The introduction of nitro groups can also confer specific biological activities. For instance, nitroaromatic compounds have been investigated for their antimicrobial and anticancer properties. atlantis-press.com The combination of these features in this compound makes it a candidate for screening against various pathogens and cancer cell lines.

In the realm of materials science, the high nitrogen content and the presence of nitro groups suggest that this compound and its derivatives could be explored as energetic materials or as components in the synthesis of advanced polymers and dyes. The electron-deficient nature of the quinoline ring system could also make it a useful component in the development of novel electronic materials.

Table 2: Potential Breakthrough Applications

FieldPotential ApplicationRationale
Medicinal ChemistryAnticancer AgentQuinoline core and nitro groups are known pharmacophores in oncology. nih.govatlantis-press.com
Medicinal ChemistryAntimicrobial AgentNitroaromatic compounds often exhibit antibacterial and antifungal activity. orientjchem.orgderpharmachemica.com
Materials ScienceEnergetic MaterialsHigh nitrogen content and nitro groups are characteristic of energetic compounds.
Materials ScienceElectronic MaterialsThe electron-deficient ring system could be utilized in organic electronics.

Development of Sustainable and Green Chemistry Approaches for Synthesis and Degradation

The future production and handling of this compound should be guided by the principles of green chemistry. indianchemicalsociety.com Traditional synthetic methods for quinolines and nitroaromatics often involve harsh reagents and produce significant waste. nih.gov Research into greener synthetic routes, such as those employing microwave-assisted synthesis, ultrasound, or biodegradable catalysts, is crucial. benthamdirect.com The use of greener solvents like water or ionic liquids can also minimize the environmental impact. ijpsjournal.comresearchgate.net

Given that nitroaromatic compounds can be environmental pollutants, developing effective and sustainable degradation methods is also a priority. nih.govresearchgate.net Bioremediation, using microorganisms that can metabolize nitroaromatics, offers a promising and environmentally friendly approach to degrade this compound and related compounds. nih.govmdpi.com Research into the enzymatic degradation pathways, potentially involving nitroreductases, could lead to practical bioremediation strategies. mdpi.com Additionally, advanced oxidation processes, such as Fenton and photo-Fenton reactions, could be optimized for the efficient degradation of such compounds in wastewater. kirj.ee

Q & A

Basic: What are the optimal reaction conditions for synthesizing 2-Chloro-6,8-dinitro-quinoline with high purity?

Answer:
The synthesis of nitro-substituted quinolines typically involves sequential nitration and chlorination. For example, in analogous compounds like 4-chloro-6,7-dimethoxyquinoline, phosphorus oxychloride (POCl₃) is used as a chlorinating agent under reflux conditions (6 hours at ~110°C) . Purification via column chromatography (e.g., petroleum ether:ethyl acetate = 8:1) or recrystallization (methanol) yields high-purity crystals. For nitro-group introduction, controlled nitration with mixed acid (HNO₃/H₂SO₄) at low temperatures (0–5°C) is recommended to avoid over-nitration. Post-synthesis purity validation using reversed-phase HPLC (C18 column, >99% purity) ensures reproducibility .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:
Density Functional Theory (DFT) calculations can map electron density distributions and frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For instance, the electron-withdrawing nitro groups at positions 6 and 8 polarize the quinoline ring, enhancing electrophilicity at the 2-chloro position. Comparative studies on similar compounds (e.g., 2-chloro-4-methylquinoline) show that substituent effects on activation energy barriers correlate with experimental reaction rates . Software like Gaussian or ORCA can model transition states, while molecular docking may predict interactions in biological systems .

Structural Analysis: What crystallographic techniques are recommended for determining the molecular conformation of this compound?

Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts. Refinement using SHELXL (via Olex2 or SHELXTL) allows precise determination of bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) . Visualization tools like ORTEP-3 or Mercury can generate thermal ellipsoid plots and packing diagrams. For example, intramolecular C–H⋯O interactions in nitro-substituted quinolines stabilize planar conformations, as observed in 4-chloro-6,7-dimethoxyquinoline .

Data Contradictions: How to resolve discrepancies in reported spectroscopic data for nitro-substituted quinolines?

Answer:
Multi-technique validation is critical:

  • ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals. For example, nitro groups deshield adjacent protons, shifting resonances downfield .
  • IR Spectroscopy : Confirm nitro stretches (asymmetric/symmetric NO₂) at ~1520 cm⁻¹ and ~1350 cm⁻¹ .
  • Mass Spectrometry (HRMS) : Verify molecular ions and fragmentation patterns (e.g., loss of Cl or NO₂ groups) .
    Cross-referencing with crystallographic data (e.g., bond lengths from SCXRD) resolves ambiguities in structural assignments .

Biological Activity: What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?

Answer:
Quinoline derivatives are screened for antimalarial, anticancer, or antimicrobial activity. Standard assays include:

  • Plasmodium falciparum growth inhibition (IC₅₀ determination via SYBR Green assay) .
  • Cytotoxicity testing (MTT assay on human cell lines like HEK293 or HeLa).
  • DNA intercalation studies (UV-vis titration or fluorescence quenching) .
    Dose-response curves and comparative IC₅₀ values against control compounds (e.g., chloroquine) validate specificity.

Mechanistic Studies: How to investigate the role of nitro groups in modulating the electronic properties of this compound?

Answer:
Electrochemical methods (cyclic voltammetry) quantify redox potentials, revealing nitro-group reduction peaks (~-0.5 V vs. Ag/AgCl). Spectroelectrochemical UV-vis can track intermediate radical anions. Computational NBO (Natural Bond Orbital) analysis quantifies charge delocalization, showing nitro groups withdraw ~0.3 e⁻ from the quinoline ring . Comparative studies with mono-nitro or non-nitro analogs (e.g., 2-chloro-6-methylquinoline) isolate electronic effects .

Synthetic Challenges: How to mitigate byproduct formation during the nitration of chlorinated quinolines?

Answer:
Key strategies include:

  • Temperature control : Slow addition of nitrating agents (e.g., fuming HNO₃) at 0–5°C .
  • Protecting groups : Temporarily block reactive sites (e.g., methoxy groups in 6,7-dimethoxyquinoline) to direct nitration .
  • Workup optimization : Neutralize excess acid promptly (e.g., aqueous NaOH) to prevent decomposition.
    LC-MS monitoring of reaction intermediates identifies side products (e.g., di-nitrated isomers) for iterative optimization .

Advanced Characterization: What hybrid techniques elucidate the supramolecular interactions of this compound in the solid state?

Answer:
Combine SCXRD with Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular contacts (e.g., C–H⋯O, Cl⋯π). For example, in N-[(2-chloroquinolin-3-yl)methyl]-4-fluoroaniline, N–H⋯N hydrogen bonds and C–H⋯π interactions stabilize crystal packing . Pair distribution function (PDF) analysis of X-ray powder data probes short-range order in amorphous byproducts.

Stability Studies: How to assess the thermal and photolytic degradation pathways of this compound?

Answer:

  • Thermogravimetric Analysis (TGA) : Track mass loss at elevated temperatures (e.g., 150–300°C) to identify decomposition steps.
  • UV-light exposure : Monitor nitro-group reduction (e.g., nitro to amine) via HPLC or FTIR .
  • Kinetic studies : Fit degradation data to Arrhenius or Eyring models to predict shelf-life under storage conditions .

Methodological Pitfalls: What common errors occur in the synthesis and characterization of nitro-substituted quinolines, and how to avoid them?

Answer:

  • Over-nitration : Use stoichiometric HNO₃ and monitor reaction progress with TLC .
  • Crystallization failures : Optimize solvent polarity (e.g., methanol/water gradients) and cooling rates .
  • Misinterpreted NMR data : Assign peaks using DEPT-135 or NOESY to distinguish aromatic protons from nitro-group artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6,8-dinitro-quinoline
Reactant of Route 2
Reactant of Route 2
2-Chloro-6,8-dinitro-quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.